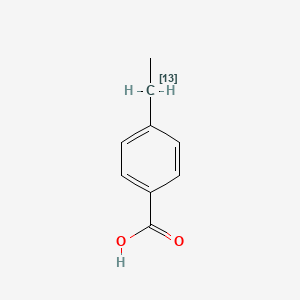

4-(Ethyl-1-13C)benzoic acid

Description

Foundational Role of Stable Isotope Labeling in Mechanistic and Metabolic Investigations

Stable isotope labeling is a non-radioactive method of tagging molecules to trace their fate and behavior. youtube.com By replacing a common atom, such as carbon-12, with its heavier, stable isotope, ¹³C, researchers can follow the labeled molecule through various transformations without altering its fundamental chemical properties. youtube.com This approach is indispensable for elucidating reaction mechanisms, mapping metabolic pathways, and quantifying the flow of molecules within a biological system, a field known as metabolic flux analysis. nih.govmedchemexpress.com The use of stable isotopes like ¹³C, ¹⁵N, and ²H has become essential in diverse fields including proteomics, metabolomics, environmental analysis, and food sciences. symeres.com

The primary analytical techniques used in conjunction with stable isotope labeling are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. acs.orgnih.gov MS detects the mass difference between the labeled and unlabeled compounds, allowing for precise quantification, while NMR spectroscopy is sensitive to the nuclear spin of ¹³C, providing detailed information about the molecular structure and environment of the labeled atom. symeres.comacs.org

The Significance of Benzoic Acid Derivatives as Probes in Chemical and Biological Systems

Benzoic acid and its derivatives are a class of organic compounds that are not only prevalent in nature but also serve as crucial intermediates in various biosynthetic pathways. Their diverse chemical properties and biological activities have led to their widespread use as molecular probes to investigate cellular processes and interactions. ontosight.ai For instance, certain benzoic acid derivatives have been explored for their antimicrobial and anti-inflammatory properties. ontosight.ai Their structural backbone provides a versatile scaffold for chemical modifications, allowing for the synthesis of a wide range of probes tailored for specific research questions. ontosight.airesearchgate.net

Rationale for ¹³C Enrichment at the Carboxyl Position of 4-(Ethyl-1-¹³C)benzoic Acid

The specific placement of a ¹³C label within a molecule is a critical aspect of experimental design. In 4-(Ethyl-1-¹³C)benzoic acid, the ¹³C atom is located at the benzylic carbon of the ethyl group. This strategic labeling provides a unique spectroscopic signature that is distinct from labeling at the carboxyl or aromatic ring positions.

The rationale for this specific isotopic placement lies in the desire to trace the metabolic fate of the ethyl substituent of the benzoic acid derivative. This allows researchers to investigate specific enzymatic or chemical transformations that occur at this particular site.

Overview of Scholarly Research Avenues for 4-(Ethyl-1-¹³C)benzoic Acid

The unique characteristics of 4-(Ethyl-1-¹³C)benzoic acid open up several avenues for scholarly research. A primary application lies in its use as a tracer in metabolic studies to understand the biotransformation of 4-ethylbenzoic acid in various organisms. ebi.ac.uk For example, it can be used to investigate the enzymatic pathways involved in the degradation of alkylbenzoates. ebi.ac.uk

Furthermore, this labeled compound can serve as an internal standard in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the accurate measurement of its unlabeled counterpart in complex biological or environmental samples. Its distinct mass allows for clear differentiation from the naturally occurring analyte.

Interactive Data Table: Properties of 4-(Ethyl-1-¹³C)benzoic acid

| Property | Value | Reference |

| Chemical Formula | CH₃¹³CH₂C₆H₄CO₂H | sigmaaldrich.com |

| Molecular Weight | 151.17 g/mol | sigmaaldrich.com |

| CAS Number | 286367-70-2 | sigmaaldrich.com |

| Melting Point | 112-113 °C | sigmaaldrich.com |

| Isotopic Purity | 99 atom % ¹³C | sigmaaldrich.com |

| Mass Shift | M+1 | sigmaaldrich.com |

Structure

3D Structure

Propriétés

IUPAC Name |

4-(113C)ethylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-2-7-3-5-8(6-4-7)9(10)11/h3-6H,2H2,1H3,(H,10,11)/i2+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQVKTHRQIXSMGY-VQEHIDDOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[13CH2]C1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50583914 | |

| Record name | 4-(1-~13~C)Ethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50583914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

286367-70-2 | |

| Record name | 4-(1-~13~C)Ethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50583914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for the Preparation of 4 Ethyl 1 13c Benzoic Acid and Its Analogs

Strategies for Regiospecific Carbon-13 Isotopic Incorporation into Carboxylic Acids

The precise placement of a ¹³C label into the carboxyl group of a molecule is a primary objective in isotopic labeling. Several reliable methods have been developed, each with distinct advantages concerning substrate compatibility, reaction conditions, and accessibility of labeled reagents. acs.org The high cost and scarcity of isotopically labeled starting materials necessitate synthetic routes that are highly efficient in incorporating the label. acs.org

One of the most direct and widely used methods for preparing ¹³C-labeled carboxylic acids is the carboxylation of highly reactive organometallic intermediates with ¹³C-enriched carbon dioxide (¹³CO₂). ucalgary.carsc.org This approach is advantageous as it introduces the labeled carbon atom in the final step of the carbon-skeleton construction, thereby maximizing the incorporation of the expensive isotope.

The primary organometallic reagents used for this purpose are Grignard reagents (R-MgX) and organolithium compounds (R-Li). acs.orglibretexts.org The general mechanism involves the nucleophilic attack of the organometallic carbon on the electrophilic carbon of ¹³CO₂. ucalgary.catransformationtutoring.com This forms a metal carboxylate salt, which upon subsequent acidic workup, yields the desired ¹³C-carboxylated acid. ucalgary.ca

The process can be summarized as follows:

Formation of the Organometallic Reagent: An organohalide (R-X) reacts with magnesium metal to form a Grignard reagent or with lithium metal to form an organolithium reagent. libretexts.org

Carboxylation: The organometallic compound reacts with solid ¹³CO₂ (dry ice) or gaseous ¹³CO₂. ucalgary.ca

Protonation: The resulting magnesium or lithium carboxylate salt is hydrolyzed with a strong aqueous acid (e.g., H₃O⁺) to afford the final ¹³C-carboxylic acid. ucalgary.catransformationtutoring.com

A key limitation of this method is the poor functional group compatibility of Grignard and organolithium reagents, which react with acidic protons in functional groups like -OH, -NH, and -SH, and also with carbonyls. acs.orglibretexts.org

| Reagent Type | General Reaction | Advantages | Disadvantages |

| Grignard Reagent | R-MgX + ¹³CO₂ → R-¹³COOMgX → R-¹³COOH | Widely applicable for many alkyl and aryl halides. libretexts.org | Sensitive to acidic functional groups and moisture. libretexts.org |

| Organolithium Reagent | R-Li + ¹³CO₂ → R-¹³COOLi → R-¹³COOH | Can often be prepared from less reactive halides. | Highly reactive and pyrophoric, poor functional group tolerance. acs.org |

An alternative strategy for introducing a ¹³C-labeled carboxyl group involves the use of ¹³C-labeled cyanide salts, such as sodium cyanide (Na¹³CN) or potassium cyanide (K¹³CN). rsc.orgnih.gov This method typically involves two main steps: the formation of a nitrile followed by its hydrolysis.

The synthesis proceeds via a nucleophilic substitution reaction, where a suitable substrate, commonly a primary or secondary alkyl halide, is treated with a ¹³C-cyanide salt to form a ¹³C-nitrile (R-¹³CN). rsc.orgmnstate.edu This reaction is most effective for primary alkyl halides, proceeding through an Sₙ2 mechanism. mnstate.edu The subsequent hydrolysis of the nitrile, under either acidic or basic conditions, converts the cyano group into a carboxylic acid. nih.govarizona.edu

| Step | Description | Typical Reagents |

| Nitrile Formation | Nucleophilic substitution of a halide with a ¹³C-cyanide ion. rsc.org | Na¹³CN, K¹³CN |

| Hydrolysis | Conversion of the ¹³C-nitrile to a ¹³C-carboxylic acid. nih.gov | H₃O⁺ (acidic), NaOH/H₂O then H₃O⁺ (basic) |

Modern synthetic chemistry has introduced sophisticated catalytic methods that offer milder reaction conditions and broader functional group tolerance compared to classical organometallic routes. acs.org Palladium-catalyzed carboxylation reactions have emerged as powerful tools for the synthesis of carboxylic acids, including their isotopically labeled variants. dicp.ac.cnnih.gov

These methods often utilize aryl or vinyl halides and triflates as substrates, reacting them with CO or CO₂ in the presence of a palladium catalyst. nih.govencyclopedia.pub For isotopic labeling, ¹³CO or ¹³CO₂ can be employed. Recent advancements have focused on direct carboxylation using ¹³CO₂, which is more atom-economical. google.com For instance, palladium-catalyzed electrocarboxylation of aryl halides has been developed, which can operate with stoichiometric amounts of ¹³CO₂, making it highly suitable for expensive isotopic labeling. dicp.ac.cn This technique uses catalytic amounts of a palladium complex, such as Pd(BINAP)Cl₂, to facilitate the reaction. dicp.ac.cn

Another innovative strategy is the catalytic carbon isotope exchange, where a pre-existing carboxylic acid undergoes decarboxylation followed by re-carboxylation with labeled ¹³CO₂. acs.org This allows for late-stage labeling of complex molecules without altering an established synthetic sequence. acs.org These reactions can be mediated by silver and nickel catalysts and are compatible with a variety of functional groups including nitriles and esters. acs.org

| Method | Description | Key Features |

| Pd-Catalyzed Electrocarboxylation | Electrochemical carboxylation of aryl (pseudo)halides using a palladium catalyst and labeled CO₂. dicp.ac.cn | Requires only catalytic loading (e.g., 1 mol%); avoids stoichiometric use of reactive reductants. dicp.ac.cn |

| Integrated Decarboxylation/Carboxylation | Catalytic exchange of an unlabeled carboxyl group with a labeled one from ¹³CO₂ via an intermediate. acs.org | Excellent for late-stage labeling; high isotopic incorporation (>99%). acs.org |

| Boronic Acid/Ester Carboxylation | Palladium-catalyzed reaction of boronic acids or esters with a palladium carboxylate complex as the labeled source. acs.org | Mild conditions; broad substrate scope. acs.org |

Optimized Synthetic Pathways for 4-(Ethyl-1-¹³C)benzoic Acid

The synthesis of 4-(Ethyl-1-¹³C)benzoic acid, which has the ¹³C label on the benzylic carbon of the ethyl group, requires a different strategic approach than labeling the carboxylic acid position.

For the specific target compound 4-(Ethyl-1-¹³C)benzoic acid, the ¹³C atom is part of the ethyl group, not the carboxyl group. A logical synthetic pathway would involve constructing the labeled ethyl group and attaching it to the benzene (B151609) ring, or introducing the label to a pre-existing ethylbenzene (B125841) derivative. A common strategy for this type of labeling involves using a ¹³C-labeled alkylating agent.

A plausible synthetic route could be:

Preparation of a ¹³C-labeled Ethylating Agent: Start with a one-carbon labeled precursor, such as [¹³C]methyl iodide. A Grignard reaction with formaldehyde (B43269) followed by reduction could yield [1-¹³C]ethanol, which can then be converted to [1-¹³C]ethyl bromide.

Friedel-Crafts Alkylation: Reaction of benzene with the prepared [1-¹³C]ethyl bromide in the presence of a Lewis acid catalyst (e.g., AlCl₃) would yield [1-¹³C]ethylbenzene.

Oxidation: The ethyl group on the benzene ring must be converted to a carboxylic acid. However, standard oxidation of the ethyl group (e.g., with KMnO₄) would remove the labeled carbon. Therefore, an alternative strategy is required.

A more direct and common approach for synthesizing the unlabeled analog, 4-ethylbenzoic acid, starts from ethylbenzene, which is then acylated and oxidized. chemicalbook.com To synthesize the specifically labeled 4-(Ethyl-1-¹³C)benzoic acid, the synthesis would likely start with a precursor that already contains the benzene ring and the carboxyl group (or a precursor to it).

A feasible pathway would be the reaction of a 4-acetylbenzoic acid derivative with a ¹³C-labeled methylating reagent (e.g., [¹³C]methylmagnesium iodide) followed by reduction of the resulting tertiary alcohol. However, a more efficient route would likely involve a palladium-catalyzed cross-coupling reaction. For example, coupling [1-¹³C]ethylzinc iodide with methyl 4-bromobenzoate, followed by hydrolysis of the ester.

The linear formula for the target compound is CH₃¹³CH₂C₆H₄CO₂H, confirming the label is on the methylene (B1212753) carbon of the ethyl group. sigmaaldrich.com

The efficiency of isotopic labeling is measured by both the chemical yield of the final product and its isotopic purity (atom % of the isotope). For 4-(Ethyl-1-¹³C)benzoic acid, the isotopic purity is reported to be 99 atom % ¹³C. sigmaaldrich.com

| Synthesis Feature | Grignard/Organolithium Route | Nitrile Hydrolysis Route | Palladium-Catalyzed Route |

| Typical Overall Yield | Moderate to High (Can be high for single step) | Moderate (Multi-step) thieme-connect.com | High acs.orgdicp.ac.cn |

| Isotopic Purity | High, dependent on ¹³CO₂ purity | High, dependent on Na¹³CN purity | High (>99% reported) acs.org |

| Functional Group Tolerance | Low acs.orglibretexts.org | Moderate | High dicp.ac.cnacs.org |

| Reaction Conditions | Harsh (highly reactive reagents) acs.org | Can be harsh (strong acid/base) nih.gov | Mild acs.orgacs.org |

State of the Art Spectroscopic and Analytical Characterization of 4 Ethyl 1 13c Benzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Elucidation

NMR spectroscopy is a premier, non-destructive technique for determining molecular structure. For isotopically labeled compounds like 4-(Ethyl-1-¹³C)benzoic acid, it serves the dual purpose of structural confirmation and isotopic analysis.

Carbon-13 NMR Chemical Shift Assignments and Structural Interpretation

The ¹³C NMR spectrum of 4-(Ethyl-1-¹³C)benzoic acid is interpreted by referencing the well-documented spectral data of its unlabeled analogue, 4-ethylbenzoic acid. nih.govchemicalbook.com The ¹³C labeling at a specific position does not significantly alter the chemical shifts of the carbon atoms in the molecule. However, it dramatically increases the signal intensity of the labeled carbon.

In the standard ¹³C NMR spectrum of 4-ethylbenzoic acid, the carbon of the ethyl group's methylene (B1212753) (-CH₂-) appears at approximately 29 ppm. For 4-(Ethyl-1-¹³C)benzoic acid, this specific resonance will be exceptionally intense due to the nearly 99% enrichment of ¹³C at this position, compared to the natural abundance of 1.1%. sigmaaldrich.com This prominent signal provides direct evidence of the label's location. The assignments for the unlabeled compound are used to confirm the rest of the molecular structure.

Table 1: Comparative ¹³C NMR Chemical Shifts

| Carbon Atom | 4-ethylbenzoic acid (Unlabeled) Chemical Shift (ppm) | 4-(Ethyl-1-¹³C)benzoic acid (Labeled) Expected Chemical Shift (ppm) | Expected Observation |

|---|---|---|---|

| Carboxyl (-COOH) | ~172 | ~172 | Normal Intensity |

| C1 (Aromatic, -COOH substituted) | ~129 | ~129 | Normal Intensity |

| C2/C6 (Aromatic) | ~130 | ~130 | Normal Intensity |

| C3/C5 (Aromatic) | ~128 | ~128 | Normal Intensity |

| C4 (Aromatic, ethyl substituted) | ~149 | ~149 | Normal Intensity |

| Ethyl -¹³CH₂- | ~29 | ~29 | Significantly Enhanced Intensity |

| Ethyl -CH₃ | ~15 | ~15 | Normal Intensity |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. Data is referenced from typical values for aromatic carboxylic acids and substituted benzenes. oregonstate.edu

Quantitative ¹³C NMR for Precise Isotopic Enrichment Determination

Quantitative ¹³C NMR (qNMR) is a powerful method for determining the level of isotopic enrichment with high precision. researchgate.netdatapdf.com Unlike standard ¹³C NMR, qNMR experiments are run under specific conditions to ensure that the signal intensity is directly proportional to the number of nuclei. This involves using long relaxation delays between pulses and often includes a gated decoupling sequence to suppress the Nuclear Overhauser Effect (NOE).

To determine the 99 atom % ¹³C enrichment of 4-(Ethyl-1-¹³C)benzoic acid, the integral of the enhanced signal at ~29 ppm is compared against the integral of a non-enriched carbon in the molecule or a known internal standard. sigmaaldrich.com This ratio, when corrected for the natural abundance of ¹³C, provides a precise measure of the isotopic purity at the target position. nih.govacs.org

Advanced Two-Dimensional ¹³C NMR Techniques for Connectivity Mapping

Two-dimensional (2D) NMR experiments are instrumental in confirming the precise location of the isotopic label by mapping the connectivity between atoms. slideshare.net

INADEQUATE (Incredible Natural Abundance Double Quantum Transfer Experiment): This experiment directly observes one-bond ¹³C-¹³C couplings. researchgate.netblogspot.com In a sample of 4-(Ethyl-1-¹³C)benzoic acid, an INADEQUATE spectrum would show a clear correlation between the labeled carbon (~29 ppm) and the adjacent aromatic C4 carbon (~149 ppm) as well as the terminal methyl carbon (~15 ppm). This provides unambiguous proof of the label's position within the ethyl group attached to the ring. ljmu.ac.uk

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates carbon atoms with their directly attached protons. nih.gov An HSQC spectrum of 4-(Ethyl-1-¹³C)benzoic acid would show a strong cross-peak connecting the ¹³C signal at ~29 ppm to the proton signal of the methylene group (~2.7 ppm). chemicalbook.com This confirms the identity of the labeled carbon as a -CH₂- group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations between carbons and protons (typically over 2-3 bonds). ljmu.ac.ukresearchgate.net For 4-(Ethyl-1-¹³C)benzoic acid, the labeled carbon at ~29 ppm would show correlations to the protons on the adjacent aromatic carbons (C3/C5) and the protons of the terminal methyl group. These correlations firmly establish the connectivity of the labeled carbon within the molecule's framework.

Computational Predictions of ¹³C NMR Parameters

Modern computational chemistry, particularly using Density Functional Theory (DFT), allows for the accurate prediction of NMR chemical shifts. scispace.comacs.orgresearchgate.net By creating a 3D model of the 4-(Ethyl-1-¹³C)benzoic acid molecule, its ¹³C NMR spectrum can be calculated and compared with experimental data. rsc.org This computational approach serves as a powerful tool for validating the assignment of NMR signals, ensuring that the observed spectrum matches the expected structure. The predicted shifts can confirm the assignments made by comparison with the unlabeled analogue and 2D NMR data.

Mass Spectrometry (MS) for Molecular and Isotopic Analysis

Mass spectrometry is a key analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry for Isotopic Composition Verification

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for verifying the isotopic composition of a labeled compound. acs.orgnih.gov The unlabeled 4-ethylbenzoic acid has a calculated monoisotopic mass of approximately 150.0681 u. nist.gov

For 4-(Ethyl-1-¹³C)benzoic acid, the incorporation of a single ¹³C atom in place of a ¹²C atom results in a mass increase of approximately 1.00335 u. Therefore, the labeled molecule is expected to have a molecular ion peak (M+) at a mass approximately one unit higher than the unlabeled compound. sigmaaldrich.comnih.gov HRMS can easily distinguish this mass difference and confirm the successful incorporation of the label. researchgate.netacs.org

Table 2: Theoretical High-Resolution Mass Spectrometry Data

| Compound | Molecular Formula | Theoretical Exact Mass (u) |

|---|---|---|

| 4-ethylbenzoic acid | C₉H₁₀O₂ | 150.0681 |

| 4-(Ethyl-1-¹³C)benzoic acid | ¹³C₁C₈H₁₀O₂ | 151.0714 |

Note: Masses are calculated for the monoisotopic species.

By analyzing the sample with HRMS, the presence of a dominant peak at m/z 151.0714 and the relative absence of a peak at 150.0681 would confirm both the identity of the compound and its high level of isotopic enrichment.

Electron Ionization and Collision-Induced Dissociation for Fragmentation Pathway Analysis

Electron Ionization (EI) mass spectrometry is a powerful technique for elucidating the structure of organic compounds through the analysis of their fragmentation patterns. When applied to isotopically labeled compounds like 4-(Ethyl-1-¹³C)benzoic acid, it provides a detailed map of the molecule's breakdown, confirming the position of the label. The fragmentation of benzoic acid and its derivatives under EI conditions is well-characterized. The molecular ion of benzoic acid readily loses a hydroxyl radical (•OH) to form a benzoyl cation, or a carboxyl group (•COOH) to form a phenyl cation. docbrown.info

In the case of 4-(Ethyl-1-¹³C)benzoic acid, the presence of the ¹³C label at the benzylic position of the ethyl group introduces a specific mass shift in the fragments containing this carbon atom. The molecular ion (M⁺•) will have a mass-to-charge ratio (m/z) of 151. sigmaaldrich.com The key fragmentation pathways for the unlabeled analogue, 4-ethylbenzoic acid, involve the loss of a methyl radical (•CH₃) to form a stable secondary benzylic cation, and the loss of an ethyl radical (•C₂H₅) leading to the benzoyl cation. For 4-(Ethyl-1-¹³C)benzoic acid, the fragmentation is expected to proceed as follows:

Loss of a methyl radical (•CH₃): This cleavage of the C-C bond in the ethyl group results in the formation of a ¹³C-labeled benzylic cation. This fragment will exhibit a characteristic m/z that is one unit higher than the corresponding fragment from the unlabeled compound.

Loss of an ethyl radical (•CH₂CH₃): This fragmentation, involving the cleavage of the bond between the aromatic ring and the ethyl group, would result in a non-labeled benzoyl cation.

Formation of quinoid-type structures: For para-substituted benzoic acids, decomposition pathways leading to the formation of stable para-quinoid structures are often predominant. nih.govnist.govresearchgate.net

Collision-Induced Dissociation (CID) is a tandem mass spectrometry (MS/MS) technique used to further fragment selected ions, providing more detailed structural information. By selecting the ¹³C-labeled molecular ion or a primary fragment ion and subjecting it to CID, the fragmentation pathways can be meticulously traced. For instance, CID of the ¹³C-labeled benzylic cation would confirm the retention of the isotopic label and reveal subsequent fragmentation steps. This method is crucial for distinguishing between isomers and confirming the precise location of isotopic labels within a molecule. nih.govnist.govresearchgate.net The comparison of MS¹ spectra of unlabeled compounds with their ¹³C labeled analogs, combined with MS² data from CID, allows for the identification of competing fragmentation alternatives and the detailing of specific decomposition processes. nih.govresearchgate.net

A representative fragmentation pattern for 4-(Ethyl-1-¹³C)benzoic acid under EI-MS is proposed in the table below.

| Precursor Ion (m/z) | Proposed Fragment Structure | Fragment Ion (m/z) | Neutral Loss |

| 151 | [CH₃¹³CH₂C₆H₄COOH]⁺• | 136 | •CH₃ |

| 151 | [CH₃¹³CH₂C₆H₄COOH]⁺• | 122 | •¹³CH₂CH₃ |

| 151 | [CH₃¹³CH₂C₆H₄COOH]⁺• | 106 | •COOH |

| 136 | [¹³CH₂C₆H₄COOH]⁺ | 91 | •COOH |

| 122 | [C₆H₅COOH]⁺• | 105 | •OH |

| 122 | [C₆H₅COOH]⁺• | 77 | •COOH |

Application of Isotopic Ratio Outlier Analysis (IROA) in Metabolomics Contexts

Isotopic Ratio Outlier Analysis (IROA) is a sophisticated metabolomics technique that utilizes stable isotope labeling to accurately identify and quantify metabolites in complex biological samples. nih.govnih.gov The core principle of IROA involves the use of two isotopically distinct versions of a biological sample: a "control" sample uniformly labeled with 95% ¹³C and an "experimental" sample with a natural abundance or a low level (e.g., 5%) of ¹³C enrichment. nih.govsciex.com When these samples are mixed and analyzed by mass spectrometry, metabolites of biological origin exhibit a characteristic doublet peak pattern, corresponding to the low and high ¹³C-labeled forms. sciex.com This unique isotopic signature allows for the confident differentiation of true biological signals from chemical noise and artifacts. nih.govnih.gov

While 4-(Ethyl-1-¹³C)benzoic acid is a single, specifically labeled compound and not a complex biological mixture, the principles of IROA are highly relevant in studies where this compound is used as an internal standard or a tracer in metabolomics experiments. For example, if 4-(Ethyl-1-¹³C)benzoic acid were added to a biological sample, its distinct isotopic signature would allow for its unambiguous identification and quantification, even in a complex matrix.

The IROA platform offers several advantages in a metabolomics context:

Accurate Compound Identification: The known number of carbon atoms in the IROA-labeled standards significantly narrows down the potential molecular formulas for a given mass, aiding in the correct identification of metabolites. sciex.com

Relative Quantification: The ratio of the peak intensities of the low and high ¹³C-labeled forms provides a precise measure of the relative abundance of a metabolite between the experimental and control samples. nih.gov

Correction for Analytical Variability: The use of a co-eluting, isotopically labeled internal standard for every metabolite helps to correct for variations in ionization efficiency and other analytical artifacts. mdpi.comuni-regensburg.de

In a hypothetical scenario where an organism is grown on a ¹³C-depleted medium (experimental) and another on a ¹³C-enriched medium (control), and 4-(Ethyl-1-¹³C)benzoic acid is introduced as a tracer, IROA would facilitate tracking the metabolic fate of the benzoic acid moiety. The characteristic isotopic pattern of the tracer and its downstream metabolites would be readily distinguishable from the endogenous metabolite pools.

| IROA Parameter | Application in a Study with 4-(Ethyl-1-¹³C)benzoic acid |

| Isotopic Signature | The distinct M+1 peak of 4-(Ethyl-1-¹³C)benzoic acid would serve as a unique identifier. |

| Quantification | The peak intensity of the M+1 ion relative to an unlabeled internal standard would provide accurate quantification. |

| Metabolic Tracing | The ¹³C label would be incorporated into downstream metabolites, allowing for the elucidation of metabolic pathways. |

Chromatographic Separations for Purity and Isomer Analysis

Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone technique for the analysis of non-volatile and semi-volatile compounds, making it ideally suited for the analysis of labeled organic acids like 4-(Ethyl-1-¹³C)benzoic acid. thermofisher.comunt.eduresearchgate.net This method combines the high separation power of liquid chromatography with the sensitive and selective detection capabilities of mass spectrometry.

For the analysis of 4-(Ethyl-1-¹³C)benzoic acid, a reversed-phase HPLC method would typically be employed. In this setup, a non-polar stationary phase is used with a polar mobile phase, often a mixture of water, acetonitrile, or methanol, with the addition of a small amount of acid (e.g., formic acid or acetic acid) to ensure the analyte is in its protonated form, which enhances chromatographic retention and peak shape. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases.

The mass spectrometer, coupled to the LC system, provides highly specific detection. Using an electrospray ionization (ESI) source in negative ion mode, 4-(Ethyl-1-¹³C)benzoic acid would be detected as the deprotonated molecule [M-H]⁻ at an m/z of 150. The high resolution and accuracy of modern mass spectrometers allow for the confident identification of the isotopically labeled compound.

LC-MS is particularly valuable for:

Purity Analysis: It can effectively separate 4-(Ethyl-1-¹³C)benzoic acid from any starting materials, by-products, or degradation products.

Isomer Separation: With appropriate column chemistry and mobile phase conditions, LC-MS can separate positional isomers of ethylbenzoic acid, ensuring the sample is free from isomeric impurities.

Quantification: By using a suitable internal standard, LC-MS can provide accurate and precise quantification of the labeled compound in various matrices.

The table below summarizes typical LC-MS parameters for the analysis of a labeled organic acid.

| Parameter | Typical Value/Condition |

| LC Column | C18 reversed-phase, 2.1 x 100 mm, 2.6 µm particle size |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | 10% B to 90% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| MS Ionization | Electrospray Ionization (ESI), Negative Mode |

| MS Detection | Selected Ion Monitoring (SIM) at m/z 150 |

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and semi-volatile compounds. jmchemsci.commdpi.comresearchgate.net While carboxylic acids like 4-(Ethyl-1-¹³C)benzoic acid are generally not volatile enough for direct GC analysis, they can be readily analyzed after conversion to more volatile derivatives. colostate.edu

A common derivatization strategy for carboxylic acids is esterification, for example, by reaction with diazomethane (B1218177) to form the methyl ester or with an alcohol in the presence of an acid catalyst to form other alkyl esters. colostate.edu For 4-(Ethyl-1-¹³C)benzoic acid, derivatization to its methyl or ethyl ester would significantly increase its volatility, making it amenable to GC-MS analysis. Another common approach is silylation to form trimethylsilyl (B98337) (TMS) derivatives. researchgate.net

The derivatized 4-(Ethyl-1-¹³C)benzoic acid is then introduced into the GC, where it is vaporized and separated from other components in the sample based on its boiling point and interaction with the stationary phase of the GC column. A non-polar or medium-polarity capillary column is typically used for this type of analysis.

The separated components then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that can be used to identify the compound. The presence of the ¹³C label in the 4-(Ethyl-1-¹³C)benzoic acid derivative will result in a characteristic mass shift in the molecular ion and any fragments containing the labeled carbon atom.

GC-MS is particularly useful for:

Assessing the purity of volatile derivatives.

Separating and identifying isomeric impurities that have been co-derivatized.

Providing detailed structural information through fragmentation analysis.

The following table outlines typical GC-MS conditions for the analysis of a derivatized benzoic acid.

| Parameter | Typical Value/Condition |

| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium at a constant flow of 1 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| MS Scan Range | m/z 40-400 |

Applications of 4 Ethyl 1 13c Benzoic Acid in Advanced Mechanistic and Biosynthetic Research

Elucidation of Metabolic Transformations and Pathway Fluxes

The introduction of a stable isotope, such as carbon-13 (¹³C), at a specific position within a molecule like 4-ethylbenzoic acid, transforms it into a powerful tracer for metabolic studies. wikipedia.org This labeled compound allows researchers to follow the journey of the carbon atom through various biochemical reactions within a biological system, providing invaluable insights into metabolic pathways and their dynamics.

Tracing Carbon Flow from 4-(Ethyl-1-13C)benzoic Acid in Biological Systems

The core principle behind using 4-(Ethyl-1-¹³C)benzoic acid as a tracer is its chemical identity. For biological systems, it is treated almost identically to its unlabeled counterpart. youtube.com This allows it to be introduced into a cell culture or organism and be processed through the same metabolic routes. nih.gov The key difference lies in the ¹³C atom at the first carbon of the ethyl group, which has a greater mass than the naturally abundant ¹²C. wikipedia.org This mass difference can be detected by analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.orgnih.gov

When 4-(Ethyl-1-¹³C)benzoic acid is metabolized, the ¹³C label is incorporated into downstream metabolites. By isolating these metabolites and analyzing them, researchers can identify the products of 4-ethylbenzoic acid metabolism and definitively trace the path of the labeled carbon. nih.govresearchgate.net This technique is instrumental in discovering novel metabolic pathways and confirming the biosynthetic origins of various compounds. nih.govresearchgate.net For instance, if a series of metabolites are found to contain the ¹³C label originating from the ethyl group of the initial acid, it provides strong evidence for a direct metabolic link.

The process typically involves:

Introduction of the Labeled Substrate: 4-(Ethyl-1-¹³C)benzoic acid is supplied to the biological system under investigation. nih.gov

Metabolic Processing: The organism or cell culture metabolizes the labeled compound. youtube.com

Extraction and Analysis: Metabolites are extracted from the system at various time points. d-nb.info

Detection of the Label: Analytical instruments are used to detect the presence and position of the ¹³C isotope in the extracted molecules. wikipedia.org

This qualitative approach of tracking the isotope's journey provides a foundational understanding of the metabolic fate of 4-ethylbenzoic acid.

Quantitative ¹³C Metabolic Flux Analysis (MFA) for Network Reconstruction and Bottleneck Identification

Beyond simply tracing pathways, the use of ¹³C-labeled substrates like 4-(Ethyl-1-¹³C)benzoic acid enables a powerful quantitative technique known as Metabolic Flux Analysis (MFA). nih.govmdpi.comcreative-proteomics.com MFA aims to measure the rates (fluxes) of reactions within a metabolic network. creative-proteomics.com By providing a known amount of the ¹³C-labeled precursor and measuring the distribution of the ¹³C label in various metabolites over time, researchers can construct a mathematical model of the metabolic network and calculate the flow of carbon through different pathways. mdpi.comcreative-proteomics.com

The key steps in ¹³C-MFA include:

Isotope Labeling Experiment: A carefully designed experiment where the biological system is fed a substrate with a specific ¹³C labeling pattern, such as 4-(Ethyl-1-¹³C)benzoic acid. nih.gov

Isotopomer Analysis: Measurement of the mass isotopomer distributions of key metabolites, which are molecules that differ only in their isotopic composition. oup.com This is typically done using GC-MS or LC-MS. d-nb.info

Metabolic Model: A stoichiometric model of the relevant metabolic pathways is constructed. d-nb.info

Flux Calculation: Computational algorithms are used to estimate the intracellular fluxes that best explain the experimentally measured isotopomer distributions. mdpi.com

This quantitative data is crucial for understanding how metabolic networks are regulated and for identifying potential bottlenecks in a pathway. nih.gov For example, if a particular metabolic intermediate accumulates without being further processed, it could indicate a slow or inhibited enzymatic step, a "bottleneck," in the pathway. By pinpointing these rate-limiting steps, researchers can devise strategies to engineer the metabolic network for desired outcomes, such as increasing the production of a valuable compound. nih.gov

| Application of ¹³C-MFA | Description | Potential Insights Gained |

| Network Reconstruction | Defining the active metabolic pathways and their connections. | Discovery of novel or alternative metabolic routes. d-nb.info |

| Bottleneck Identification | Pinpointing reactions that limit the overall flux through a pathway. | Identifying targets for metabolic engineering to improve product yields. nih.gov |

| Quantification of Pathway Usage | Determining the relative contribution of different pathways to the production of a metabolite. | Understanding how cells allocate resources under different conditions. |

| Analysis of Metabolic Phenotypes | Comparing the metabolic fluxes of different cell types or organisms. | Elucidating the metabolic basis of diseases or specific traits. d-nb.info |

Investigation of Specific Biosynthetic Routes Involving Phenylpropanoid or Benzoic Acid Metabolism

Benzoic acid and its derivatives are central to the biosynthesis of a vast array of natural products in plants and microorganisms, originating from the phenylpropanoid pathway. nih.govtu-braunschweig.deresearchgate.net The biosynthesis of benzoic acid itself can occur through several proposed routes, including a β-oxidative and a non-β-oxidative pathway starting from cinnamic acid. pnas.orgnih.gov

The use of specifically labeled precursors like 4-(Ethyl-1-¹³C)benzoic acid is a powerful tool to investigate these intricate pathways. researchgate.net While the ethyl group itself is not a direct part of the core benzoic acid structure formed from the phenylpropanoid pathway, studies on the metabolism of related substituted benzoic acids can provide analogous insights. For instance, feeding a plant or microbial culture with 4-(Ethyl-1-¹³C)benzoic acid and tracing the fate of the ¹³C-labeled ethyl group can reveal how the side chain is modified or cleaved.

Furthermore, benzoic acid serves as a precursor to many other secondary metabolites. tu-braunschweig.denih.gov By introducing ¹³C-labeled benzoic acid derivatives, researchers can trace the incorporation of the benzoate (B1203000) moiety into more complex molecules. This allows for the elucidation of the biosynthetic steps involved in the formation of compounds such as certain phenolics and other specialized metabolites. nih.gov Stable isotope labeling experiments have been instrumental in confirming the biosynthetic origins of novel metabolites and delineating the active metabolic pathways responsible for their production. nih.gov

Determination of Reaction Mechanisms and Kinetic Parameters

Isotopically labeled compounds are not only useful for mapping metabolic pathways but also for probing the intimate details of chemical reactions, including their mechanisms and rates.

Application in Kinetic Isotope Effect (KIE) Studies for Rate-Determining Step Identification

The Kinetic Isotope Effect (KIE) is a phenomenon where the rate of a chemical reaction changes when an atom in one of the reactants is replaced with one of its isotopes. wikipedia.org This effect arises from the difference in mass between the isotopes, which affects the vibrational frequencies of chemical bonds. wikipedia.org Heavier isotopes form stronger bonds and have lower zero-point vibrational energies, thus requiring more energy to break, which can lead to a slower reaction rate. princeton.edu

By measuring the KIE, researchers can gain valuable information about the transition state of a reaction and identify the rate-determining step. illinois.edu A significant KIE is typically observed when the bond to the isotopically labeled atom is broken or formed in the rate-limiting step of the reaction. illinois.edu

In the context of 4-(Ethyl-1-¹³C)benzoic acid, a KIE study would involve comparing the rate of a reaction involving this labeled compound to the rate of the same reaction with the unlabeled (all-¹²C) version. If a reaction involves the cleavage of the C-C bond between the ethyl group and the benzene (B151609) ring, or a reaction at the labeled carbon itself, a ¹³C KIE might be observed. The magnitude of the KIE can provide clues about the nature of the transition state. cdnsciencepub.com While primary KIEs involving the breaking of a bond to the isotope are most significant, smaller secondary KIEs can also provide information about changes in hybridization at the labeled carbon. wikipedia.org

| Type of KIE | Description | Mechanistic Insight |

| Primary KIE | The bond to the isotopic atom is broken or formed in the rate-determining step. | Confirms the involvement of the labeled position in the slowest step of the reaction. illinois.edu |

| Secondary KIE | The isotopic substitution is at a position not directly involved in bond breaking/formation. | Provides information about changes in the local environment of the labeled atom, such as rehybridization, in the transition state. wikipedia.org |

| Inverse KIE | The heavier isotope reacts faster than the lighter one (kH/kL < 1). | Can indicate a strengthening of the bond to the isotopic atom in the transition state. cdnsciencepub.com |

Tracking Molecular Rearrangements and Bond Dynamics with ¹³C Labeling

The specific placement of a ¹³C label in a molecule like 4-(Ethyl-1-¹³C)benzoic acid is a powerful strategy for tracking molecular rearrangements and understanding bond dynamics during a chemical reaction. When a molecule undergoes a rearrangement, the atoms change their positions within the molecular structure. By determining the location of the ¹³C label in the product, chemists can deduce the mechanism of the rearrangement.

For example, if a reaction were to cause the ethyl group of 4-(Ethyl-1-¹³C)benzoic acid to migrate to a different position on the aromatic ring, the final position of the ¹³C label would reveal whether the ethyl group moved as a whole unit or if there was a more complex process involving the breaking and reforming of the C-C bond within the ethyl group itself.

Isotopic labeling is a cornerstone technique for elucidating reaction mechanisms. wikipedia.org The ability to follow a specific atom through a complex transformation provides unambiguous evidence that is often difficult to obtain by other means. NMR and mass spectrometry are the primary tools used to determine the location of the ¹³C label in the reaction products, providing a clear picture of the atomic shuffling that has occurred. wikipedia.orgacs.org

Studies in Environmental Chemistry and Bioremediation

The application of isotopically labeled compounds has revolutionized the field of environmental chemistry, providing powerful tools to trace the metabolic fate of pollutants and understand their biotransformation pathways in complex environmental matrices. The use of compounds such as 4-(Ethyl-1-¹³C)benzoic acid allows researchers to follow the journey of a specific molecule as it is processed by microbial communities, offering unambiguous evidence of biodegradation and the formation of various intermediates.

Tracing the Biotransformation and Fate of Aromatic Compounds with Isotopic Markers

Stable isotope probing (SIP) with compounds labeled with stable isotopes like ¹³C has become an indispensable technique for elucidating the environmental fate of aromatic compounds. nau.edunih.gov This method involves introducing a ¹³C-labeled substrate, such as 4-(Ethyl-1-¹³C)benzoic acid, into an environmental sample (e.g., soil or water) and tracking the incorporation of the ¹³C into microbial biomass (DNA, RNA, proteins, and phospholipids) and metabolic byproducts. nau.edunih.govnih.gov This approach provides direct evidence of the active microorganisms responsible for the degradation of the target compound.

While specific studies detailing the extensive use of 4-(Ethyl-1-¹³C)benzoic acid in large-scale environmental fate studies are not widely documented in publicly available literature, the principles of its application can be inferred from research on similar aromatic compounds and the known metabolic pathways of 4-ethylbenzoic acid. 4-Ethylbenzoic acid is a known intermediate in the anaerobic and aerobic biodegradation of ethylbenzene (B125841), a common environmental pollutant. researchgate.netasm.org Therefore, tracing the fate of 4-(Ethyl-1-¹³C)benzoic acid can provide critical insights into the efficiency of bioremediation processes for ethylbenzene-contaminated sites.

Under anaerobic conditions, the biodegradation of aromatic compounds like 4-ethylbenzoic acid is initiated by the addition of fumarate (B1241708) to the ethyl group, a reaction catalyzed by benzylsuccinate synthase and related enzymes. researchgate.net Subsequent reactions in this pathway lead to the formation of various intermediates. The use of 4-(Ethyl-1-¹³C)benzoic acid would allow for the unequivocal identification of these ¹³C-labeled metabolites, confirming the activity of this specific degradation pathway in a given environment. For instance, the detection of ¹³C-labeled (1-phenylethyl)succinate would strongly indicate the operation of the fumarate addition pathway. asm.org

In aerobic environments, the degradation of 4-ethylbenzoic acid typically proceeds through hydroxylation of the aromatic ring, followed by ring cleavage. ebi.ac.uk The specific enzymes and intermediates can vary between different microbial species. By using 4-(Ethyl-1-¹³C)benzoic acid, researchers can track the formation of key hydroxylated intermediates and ring-fission products, thereby identifying the dominant aerobic degradation pathways.

The data generated from such studies is crucial for assessing the intrinsic bioremediation potential of a contaminated site and for designing effective engineered bioremediation strategies. For example, identifying the key microbial players and metabolic pathways can inform the selection of bioaugmentation cultures or the optimization of environmental conditions to enhance the degradation of specific pollutants.

Table 1: Representative Data from a Hypothetical Stable Isotope Probing Study on the Anaerobic Biodegradation of 4-(Ethyl-1-¹³C)benzoic Acid in Contaminated Sediment

This table illustrates the type of data that could be generated from a SIP experiment. The distribution of the ¹³C label into different microbial components and metabolic intermediates provides a clear picture of the biotransformation process.

| Parameter | Unlabeled Control | ¹³C-Labeled Treatment |

| Substrate Concentration | ||

| Initial 4-Ethylbenzoic Acid (mg/L) | 50 | 50 |

| Final 4-Ethylbenzoic Acid (mg/L) | 45 | 10 |

| Microbial Biomass ¹³C Enrichment | ||

| Phospholipid Fatty Acids (δ¹³C ‰) | -25 | +150 |

| DNA (δ¹³C ‰) | -28 | +120 |

| Identified ¹³C-Labeled Metabolites | ||

| (1-Phenylethyl)succinic acid | Not Detected | Detected |

| Benzoic acid | Not Detected | Detected |

| Key Degrading Microorganisms Identified via ¹³C-DNA | ||

| Thauera sp. | Present | Enriched |

| Aromatoleum sp. | Present | Enriched |

Computational and Theoretical Insights into 13c Labeled Benzoic Acid Systems

Quantum Chemical Calculations for Isotope Effects and Spectroscopic Properties

Quantum chemical calculations are fundamental to understanding how isotopic labeling influences the properties of a molecule at the atomic level. Methods like Density Functional Theory (DFT) are employed to predict spectroscopic properties and isotope effects with a high degree of accuracy. researchgate.netbarc.gov.in

The primary impact of ¹³C substitution on spectroscopic properties is observed in Nuclear Magnetic Resonance (NMR) spectroscopy. The ¹³C nucleus possesses a nuclear spin (I=1/2) which makes it NMR-active.

¹³C NMR Spectroscopy: The labeled carbon atom in 4-(Ethyl-1-¹³C)benzoic acid will produce a distinct and significantly enhanced signal in the ¹³C NMR spectrum compared to the natural abundance signal. researchgate.net Quantum chemical calculations using the Gauge-Including Atomic Orbital (GIAO) method can predict the chemical shift of this specific carbon. researchgate.netresearchgate.net Theoretical calculations for similar benzoic acid derivatives have shown that the chemical shift of the carboxyl carbon appears around 170-172 ppm. researchgate.net The ethyl group carbons would have distinct, predictable shifts.

¹H NMR Spectroscopy: The presence of the ¹³C isotope at the C1 position of the ethyl group introduces ¹H-¹³C spin-spin coupling. This results in the splitting of the proton signal for the methylene (B1212753) (-CH₂-) group attached to the labeled carbon. The magnitude of this coupling constant (¹J-CH) can be predicted through computational models and provides structural information.

Vibrational Spectroscopy (IR and Raman): Isotopic substitution also affects the vibrational frequencies of the molecule. The heavier ¹³C isotope leads to a slight decrease in the frequency of vibrational modes involving the labeled carbon atom, particularly the C-C stretching and C-H bending modes of the ethyl group. These isotopic shifts, though often small, can be calculated using DFT methods and compared with experimental FT-IR and FT-Raman spectra to validate the computational model. researchgate.netresearchgate.net

Table 1: Predicted Spectroscopic Data for 4-(Ethyl-1-¹³C)benzoic acid

| Parameter | Predicted Effect of ¹³C Labeling | Computational Method |

| ¹³C Chemical Shift (¹³CH₂) | Distinct, enhanced signal | GIAO, DFT researchgate.netresearchgate.net |

| ¹H NMR Signal (-¹³CH₂-) | Splitting due to ¹H-¹³C coupling | GIAO, DFT |

| Vibrational Frequencies | Decrease in specific mode frequencies | DFT (e.g., B3LYP) barc.gov.inresearchgate.net |

Molecular Modeling and Conformational Analysis in the Context of Isotopic Perturbation

Molecular modeling techniques, including molecular mechanics and molecular dynamics (MD) simulations, are used to explore the conformational landscape of molecules. ucl.ac.ukunipd.it For 4-ethylbenzoic acid, a key conformational feature is the rotation around the C-C bond connecting the ethyl group to the benzene (B151609) ring and the rotation around the C-C bond of the carboxylic acid group.

Molecular dynamics simulations can be employed to study the dynamic behavior of 4-(Ethyl-1-¹³C)benzoic acid in solution. ucl.ac.uk These simulations model the interactions between the solute and solvent molecules over time, providing insights into:

The preferred orientation of the ethyl group relative to the aromatic ring.

The hydrogen bonding patterns of the carboxylic acid group with solvent molecules or other solute molecules to form dimers. ucl.ac.uk

The influence of the isotopic label on the vibrational dynamics and intramolecular energy distribution.

Although the energetic differences are minimal, highly accurate quantum chemical calculations can explore the potential energy surface, revealing subtle shifts in the conformational minima and rotational barriers due to the heavier isotope. acs.org These theoretical investigations help in refining our understanding of the molecule's structure and behavior in different environments. nih.gov

In Silico Metabolic Modeling and Simulation Guided by ¹³C Data

The true power of labeling compounds like 4-(Ethyl-1-¹³C)benzoic acid lies in their application as tracers in metabolic studies. In silico metabolic modeling, particularly ¹³C-Metabolic Flux Analysis (¹³C-MFA), uses data from ¹³C labeling experiments to quantify the rates (fluxes) of metabolic reactions within a cell or organism. physiology.orgfrontiersin.orgnih.gov

The process involves several computational steps:

Model Construction: A metabolic network model is constructed, representing the known biochemical pathways of the organism under study. frontiersin.orgaalto.fi This can range from small, core models to comprehensive, genome-scale models. plos.org

Tracer Simulation: The model simulates the path of the ¹³C label from the administered compound, 4-(Ethyl-1-¹³C)benzoic acid, through various metabolic reactions. For example, if the ethyl group is metabolized via beta-oxidation, the model predicts how the ¹³C label is incorporated into downstream metabolites like acetyl-CoA.

Data Integration and Flux Estimation: Experimental data, typically mass spectrometry measurements of the isotopic labeling patterns in various metabolites, are integrated into the model. plos.orgulisboa.pt Computational algorithms then solve a system of equations to find the set of metabolic fluxes that best explains the observed labeling patterns. nih.gov

The use of 4-(Ethyl-1-¹³C)benzoic acid as a tracer can help elucidate specific metabolic questions. For instance, cytochrome P450 enzymes are known to hydroxylate the ethyl group of 4-ethylbenzoic acid. nih.govethernet.edu.et An in silico model guided by ¹³C data could simulate the kinetics and pathways of this detoxification process, tracking the fate of the labeled carbon. This approach allows researchers to formulate and test hypotheses about metabolic pathways computationally before or alongside wet lab experiments. ulisboa.pt

Future Research Trajectories and Emerging Methodological Developments

Innovations in Targeted and Economical Site-Specific ¹³C Labeling Methodologies for Complex Molecules

The precise introduction of a ¹³C isotope into a complex molecule is a powerful tool for a multitude of scientific investigations. Historically, the synthesis of such molecules has often been a costly and labor-intensive endeavor. However, recent innovations are paving the way for more targeted, efficient, and economical site-specific labeling.

One of the significant advancements is the development of late-stage labeling techniques. imist.ma These methods allow for the introduction of the isotopic label at a later step in the synthetic route, which is a departure from traditional methods that often require the label to be incorporated in the initial stages. imist.ma This approach not only reduces the number of synthetic steps involving the expensive isotope but also provides greater flexibility in choosing the labeling position.

Biosynthetic methods also offer a cost-effective route for producing uniformly or selectively labeled biomacromolecules like proteins. sigmaaldrich.com By growing microorganisms in media containing ¹³C-labeled precursors, such as glucose or glycerol, it is possible to produce proteins where all or specific amino acids are labeled. sigmaaldrich.com A complementary technique known as selective unlabeling or reverse labeling involves growing organisms on a medium with a ¹³C-labeled background while supplying specific unlabeled amino acids. ckisotopes.com This results in a protein where only certain amino acid types are unlabeled, simplifying complex NMR spectra. ckisotopes.com

For smaller molecules and peptides, chemical synthesis remains a crucial method for site-specific labeling. sigmaaldrich.com The use of ¹³C-labeled building blocks in solid-phase peptide synthesis, for instance, allows for the precise incorporation of an isotope at a desired position. sigmaaldrich.com While the cost of labeled amino acids can be a factor, this method provides unparalleled control over the labeling pattern. ckisotopes.com

These evolving methodologies are making site-specifically ¹³C-labeled complex molecules more accessible for research, opening up new avenues for detailed mechanistic and structural studies.

Advancements in High-Throughput and Ultra-Sensitive ¹³C Analytical Techniques

The ability to detect and quantify ¹³C-labeled molecules with high sensitivity and throughput is critical for realizing the full potential of isotopic tracing studies. Significant progress has been made in developing analytical techniques that push the boundaries of detection, enabling the analysis of smaller samples and the real-time tracking of metabolic processes.

A groundbreaking advancement in this area is hyperpolarized ¹³C magnetic resonance imaging (MRI) and spectroscopy (MRS) . openmedscience.com This technique involves a process called dynamic nuclear polarization (DNP), which can increase the NMR signal of ¹³C-labeled molecules by tens of thousands of times. acs.orgjove.com This dramatic increase in sensitivity allows for the real-time, non-invasive imaging of metabolic fluxes in vivo. nih.govnih.gov For example, hyperpolarized [1-¹³C]pyruvate has been used in clinical studies to visualize altered metabolism in cancer, providing insights into tumor grade and response to therapy. nih.govrsna.org

Beyond hyperpolarization, other NMR techniques are also being developed to enhance sensitivity. For instance, the refocused insensitive nuclei enhanced by polarization transfer (RINEPT) method has been shown to significantly increase the sensitivity of ¹³C NMR measurements. acs.org These advancements are crucial for studying systems where the concentration of the labeled metabolite is very low.

In the realm of mass spectrometry, the development of high-resolution instruments and sophisticated data analysis software has enabled high-throughput ¹³C-fluxomics . nih.gov Automated platforms for cultivation, sampling, and isotopic analysis are making it possible to rapidly analyze the metabolic state of numerous engineered microbial strains, addressing a key bottleneck in synthetic biology and metabolic engineering. nih.gov Techniques like matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) are also being employed for the ultrasensitive tracking of ¹³C-labeled compounds in complex biological matrices. nih.gov

These analytical innovations are providing researchers with unprecedented tools to probe the intricate workings of metabolism with remarkable detail and speed.

Exploration of 4-(Ethyl-1-¹³C)benzoic Acid as a Probe in Novel Chemical and Biological Paradigms

Isotopically labeled aromatic compounds, such as 4-(Ethyl-1-¹³C)benzoic acid, hold significant potential as probes for investigating a variety of chemical and biological processes. The strategic placement of the ¹³C label on the ethyl group provides a unique tracer to follow the fate of this specific part of the molecule.

Based on studies with other labeled benzoic acid derivatives, 4-(Ethyl-1-¹³C)benzoic acid could be a valuable tool in pharmacokinetic and metabolic research . For example, it could be used to trace the biotransformation of the ethylbenzoic acid moiety in vivo. The ¹³C label allows for the tracking of the compound and its metabolites using non-invasive techniques like NMR spectroscopy, potentially with minimal sample preparation. This can provide quantitative data on absorption, distribution, metabolism, and excretion.

Furthermore, this compound could serve as a substrate to study the activity and mechanisms of enzymes involved in the metabolism of aromatic compounds. smolecule.com By monitoring the changes in the NMR signal of the ¹³C label, researchers can gain insights into enzyme kinetics and reaction pathways. smolecule.com

The specific labeling at the C1 position of the ethyl group makes it particularly interesting for studying reactions that involve this site, such as oxidation or other enzymatic modifications. The stability of the C-¹³C bond ensures that the label remains intact throughout most biological processes, providing a reliable tracer. imist.ma

While direct research applications of 4-(Ethyl-1-¹³C)benzoic acid may still be emerging, its potential as a specialized probe in metabolic studies, drug development, and environmental fate research is significant, building upon the established utility of ¹³C-labeled compounds in these fields. symeres.commusechem.com

Q & A

Q. What are the reliable synthetic routes for preparing 4-(Ethyl-1-13C)benzoic acid with isotopic purity?

A common method involves hydrolysis of ethyl 4-hydroxy[1-13C]benzoate using 2 M NaOH (3 equivalents) under stirring at room temperature for 24 hours, followed by acidification with HCl to precipitate the product. The reaction achieves ~98% yield, with isotopic purity confirmed via NMR and mass spectrometry . Key steps include ether extraction and careful pH control to minimize side reactions.

Q. How can crystallographic methods validate the structure of this compound?

Single-crystal X-ray diffraction (SXRD) using programs like SHELXL (for refinement) and SHELXS (for structure solution) is critical. For isotopic labeling, high-resolution data (e.g., <1.0 Å) helps distinguish positional effects. Software such as WinGX or ORTEP-3 can visualize thermal ellipsoids and validate bond lengths/angles against theoretical models .

Q. What analytical techniques are essential for confirming isotopic labeling efficiency?

NMR is primary for verifying the position and incorporation of the isotope. Mass spectrometry (e.g., HRMS or LC-MS) quantifies isotopic abundance, while IR spectroscopy confirms functional group integrity. Cross-referencing with unlabeled analogs ensures no synthetic degradation .

Advanced Research Questions

Q. How do isotopic effects (13C^{13}\text{C}13C) influence reaction kinetics in studies using this compound?

The kinetic isotope effect (KIE) can alter reaction rates in mechanistic studies. For example, in decarboxylation reactions, labeling at the ethyl group may slow bond cleavage due to increased mass. Monitor via time-resolved spectroscopy or isotopic tracing experiments. Computational tools (e.g., DFT) model these effects for pathway validation .

Q. How can researchers resolve contradictions in spectroscopic data caused by isotopic labeling?

Discrepancies in NMR splitting or unexpected MS fragmentation patterns may arise from incomplete labeling or impurities. Use orthogonal methods:

Q. What strategies optimize experimental design for synthesizing derivatives of this compound?

Design modular routes (e.g., coupling reactions preserving the label). For example, esterify the benzoic acid with -labeled ethanol to maintain isotopic integrity. Prioritize reactions with minimal harsh conditions (e.g., avoid strong acids/base unless necessary). Validate milestones via intermediate characterization (TLC, HPLC) .

Methodological Considerations

Q. How to assess isotopic purity during large-scale synthesis?

- Quantitative NMR (qNMR): Integrate satellite peaks relative to the signal.

- Isotope Ratio Mass Spectrometry (IRMS): Achieves precision <0.1% for abundance.

- HPLC with radiometric detection: Separates labeled/unlabeled species .

Q. What safety protocols are critical when handling isotopically labeled benzoic acids?

- Use fume hoods for acidification steps (HCl fumes).

- Store labeled compounds in airtight containers to prevent isotopic exchange.

- Dispose of waste via licensed facilities for -containing materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.